molecular formula C10H7NO3S B8655387 Methyl 4-isothiocyanatocarbonylbenzoate CAS No. 220873-58-5

Methyl 4-isothiocyanatocarbonylbenzoate

Cat. No. B8655387
M. Wt: 221.23 g/mol
InChI Key: KGGROHGITJFOHJ-UHFFFAOYSA-N
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Patent
US07495009B2

Procedure details

Potassium thiocyanate (1.08 g, 1.1 eq) is added to a solution of methyl-4-chlorocarbonylbenzoate (2 g) in acetonitrile (30 ml). After stirring for 1 hour at approximately 20° C., the mixture is filtered and the filtrate is concentrated under reduced pressure at 40° C. The solid obtained is purified by flash chromatography on silica gel (eluent: heptane/ethyl acetate 1:1) in order to produce the expected compound (2.1 g; 95% yield).
Name
Potassium thiocyanate
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[S-:1][C:2]#[N:3].[K+].[CH3:5][O:6][C:7](=[O:17])[C:8]1[CH:13]=[CH:12][C:11]([C:14](Cl)=[O:15])=[CH:10][CH:9]=1>C(#N)C>[CH3:5][O:6][C:7](=[O:17])[C:8]1[CH:13]=[CH:12][C:11]([C:14]([N:3]=[C:2]=[S:1])=[O:15])=[CH:10][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Potassium thiocyanate
Quantity
1.08 g
Type
reactant
Smiles
[S-]C#N.[K+]
Name
Quantity
2 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)C(=O)Cl)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 hour at approximately 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure at 40° C
CUSTOM
Type
CUSTOM
Details
The solid obtained
CUSTOM
Type
CUSTOM
Details
is purified by flash chromatography on silica gel (eluent: heptane/ethyl acetate 1:1) in order

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)C(=O)N=C=S)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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